![molecular formula C7H4BrNOS B1408106 2-溴苯并[d]噻唑-7-醇 CAS No. 1261561-64-1](/img/structure/B1408106.png)

2-溴苯并[d]噻唑-7-醇

描述

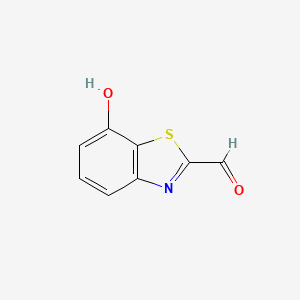

“2-Bromobenzo[d]thiazol-7-ol” is a chemical compound with the molecular formula C7H4BrNOS . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

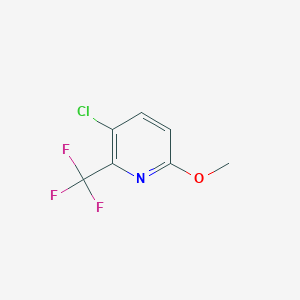

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . A simple and effective one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates by the Ullmann-type reaction was developed .Molecular Structure Analysis

The molecular structure of “2-Bromobenzo[d]thiazol-7-ol” consists of a benzothiazole ring with a bromine atom attached to the second carbon atom and a hydroxyl group attached to the seventh carbon atom .Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo a variety of chemical reactions, including functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromobenzo[d]thiazol-7-ol” include a molecular weight of 230.08 g/mol . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count can also be computed .科学研究应用

1. 超分子合子和晶体堆积

研究表明,类似于2-溴苯并[d]噻唑-7-醇的化合物,如6-溴苯并[d]噻唑-2-胺,与羧酸衍生物形成非共价相互作用起着重要作用。这些相互作用对于理解各种化合物中的超分子组装和晶体堆积至关重要。这些研究为了解这些组装中的氢键和其他非共价相互作用提供了见解 (Jin et al., 2012) (Jin et al., 2014)。

2. 光伏材料的合成

苯并噻二唑的溴衍生物,如4-溴苯并[1,2-d:4,5-d′]双([1,2,3]噻二唑,是染料合成的重要前体,广泛用于设计有效的光伏材料。这突显了2-溴苯并[d]噻唑-7-醇在可再生能源和可持续材料开发领域的潜在应用 (Chmovzh et al., 2022)。

3. 金属离子的荧光传感

基于结构与2-溴苯并[d]噻唑-7-醇类似的化合物开发了一种“开启”荧光传感器,用于选择性检测毒性金属离子如Hg(II)和Cu(II)。这样的传感器对于监测环境污染物至关重要,并在生物领域中具有潜在应用,用于监测这些有毒物质的细胞内情况 (Rasheed et al., 2019)。

作用机制

Target of Action

Compounds with similar structures, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting quorum sensing pathways . This interaction could potentially lead to changes in bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

Based on the information about similar compounds, it can be inferred that it may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors .

Result of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the growth of bacteria and affect their behaviors such as biofilm formation, virulence production, and other pathogenesis .

Action Environment

It can be inferred that factors such as nutrient availability and defense mechanisms in the environment may influence the action of 2-bromobenzo[d]thiazol-7-ol .

未来方向

属性

IUPAC Name |

2-bromo-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLIQZYTQKATIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

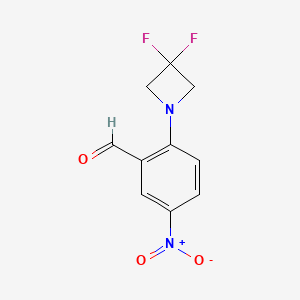

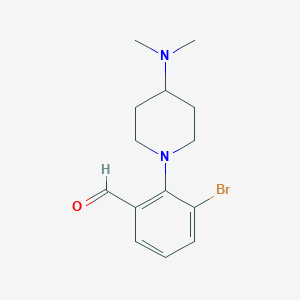

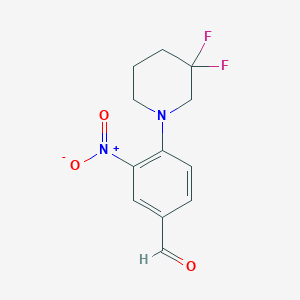

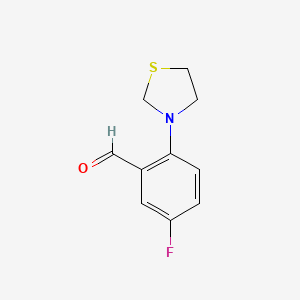

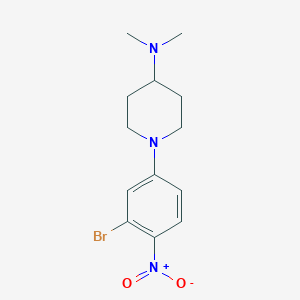

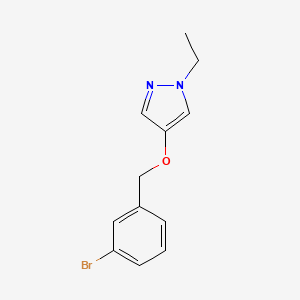

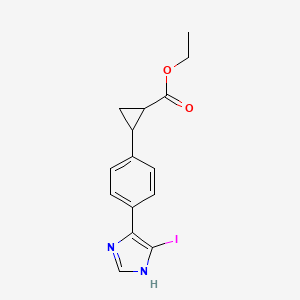

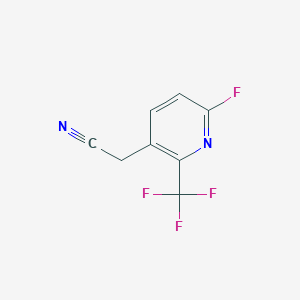

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。